[1,1'-Biphenyl]-4-yl sulfurofluoridate

Chemoselective Cross-Coupling Suzuki-Miyaura Reaction Palladium Catalysis

This aryl fluorosulfate unlocks chemoselective cross-coupling cascades impossible with standard halides. Its intermediate reactivity (-Br > -OSO2F > -Cl) allows sequential Pd transformations for rapid complexity build. As a PFAS-free triflate surrogate, it ensures regulatory-compliant synthesis. Superior hydrolytic stability vs. sulfonyl fluorides makes it the warhead of choice for covalent probe design. Procure [1,1'-Biphenyl]-4-yl sulfurofluoridate to streamline multi-step routes and eliminate PFAS liability.

Molecular Formula C12H9FO3S
Molecular Weight 252.26 g/mol
CAS No. 51451-35-5
Cat. No. B1656203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[1,1'-Biphenyl]-4-yl sulfurofluoridate
CAS51451-35-5
Molecular FormulaC12H9FO3S
Molecular Weight252.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)OS(=O)(=O)F
InChIInChI=1S/C12H9FO3S/c13-17(14,15)16-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H
InChIKeyKPXXMGQDUCGZFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





[1,1'-Biphenyl]-4-yl sulfurofluoridate (CAS 51451-35-5): An Aryl Fluorosulfate for SuFEx Click Chemistry and Cross-Coupling


[1,1'-Biphenyl]-4-yl sulfurofluoridate (CAS 51451-35-5), also known as 1-fluorosulfonyloxy-4-phenylbenzene, is an aryl fluorosulfate compound characterized by the -OSO2F functional group attached to a biphenyl scaffold [1]. This class of compounds serves as a cornerstone in Sulfur(VI) Fluoride Exchange (SuFEx) click chemistry, a metal-free reaction platform introduced by Sharpless and co-workers in 2014 that enables the efficient and selective construction of diverse chemical structures [2].

Why Generic Electrophiles Cannot Substitute [1,1'-Biphenyl]-4-yl sulfurofluoridate (CAS 51451-35-5) in Advanced Synthesis


The unique -OSO2F motif in [1,1'-Biphenyl]-4-yl sulfurofluoridate provides a distinctive reactivity profile that is not replicated by common alternatives like aryl bromides, chlorides, or triflates. Its intermediate reactivity in cross-coupling cascades enables chemoselective transformations that are impossible with more active bromides or less active chlorides [1]. Furthermore, the compound exhibits significantly greater hydrolytic stability compared to aryl sulfonyl fluorides, reducing off-target reactivity in biological contexts [2]. This combination of tunable reactivity, superior stability, and the ability to serve as an environmentally preferable alternative to PFAS-related triflates [3] underscores why direct substitution with a generic electrophile can compromise synthetic efficiency, selectivity, and regulatory compliance.

[1,1'-Biphenyl]-4-yl sulfurofluoridate (CAS 51451-35-5): Quantitative Evidence for Differentiated Reactivity and Stability


Precise Chemoselective Reactivity in Multi-Halogenated Suzuki-Miyaura Cascades

The -OSO2F group of [1,1'-Biphenyl]-4-yl sulfurofluoridate exhibits a defined and intermediate reactivity in palladium-catalyzed Suzuki-Miyaura cross-coupling cascades when competing with other halides. This enables predictable, sequential functionalization of polyhalogenated arenes. The established reactivity order is -Br > -OSO2F > -Cl [1].

Chemoselective Cross-Coupling Suzuki-Miyaura Reaction Palladium Catalysis

Enhanced Hydrolytic Stability Compared to Aryl Sulfonyl Fluorides

In direct comparison to the closely related aryl sulfonyl fluoride functional group, aryl fluorosulfates demonstrate superior hydrolytic stability. Quantitative assays show that after 2 hours of incubation under a broad range of chemical stress conditions—including acidic, basic, and oxidative environments—[1,1'-Biphenyl]-4-yl sulfurofluoridate remains >90% intact (defined as 'Stable'), whereas aryl sulfonyl fluorides are more prone to degradation under these same conditions [1][2].

Hydrolytic Stability SuFEx Chemistry Chemical Biology

Efficient Ligand-Free Suzuki-Miyaura Coupling in Aqueous Media

[1,1'-Biphenyl]-4-yl sulfurofluoridate serves as an effective electrophilic partner in Suzuki-Miyaura cross-coupling reactions that proceed under mild, environmentally benign conditions. In contrast to traditional aryl halides or triflates which often require organic solvents, ligands, and elevated temperatures, aryl fluorosulfates enable coupling in water at room temperature. Reactions using aryl fluorosulfates with aryl boronic acids have been reported to proceed smoothly to give excellent yields under these ligand-free and aqueous conditions [1].

Green Chemistry Suzuki-Miyaura Coupling Ligand-Free Catalysis

PFAS-Free Alternative to Environmentally Regulated Aryl Triflates

[1,1'-Biphenyl]-4-yl sulfurofluoridate and its class are positioned as direct, superior replacements for aryl triflates, which contain per- and polyfluoroalkyl substances (PFAS) and are subject to increasing regulatory restrictions. Aryl fluorosulfates can be utilized in Pd-catalyzed amination reactions with low catalyst loadings under aqueous micellar conditions, achieving efficient C-N bond formation without the environmental and regulatory burden associated with PFAS-based reagents [1].

Green Chemistry PFAS Replacement Cross-Coupling Electrophiles

Optimal Use Cases for [1,1'-Biphenyl]-4-yl sulfurofluoridate (CAS 51451-35-5) Based on Evidence-Driven Differentiation


Sequential, Chemoselective Synthesis of Polyfunctionalized Biaryls and Heterocycles

Leverage its intermediate reactivity (-Br > -OSO2F > -Cl) in Pd-catalyzed cross-coupling cascades to build molecular complexity with high precision. This compound is ideal for installing a biphenyl motif that can be orthogonally functionalized in the presence of other halides, a critical step in synthesizing advanced pharmaceutical intermediates and functional materials. [1]

Development of Covalent Probes and Inhibitors with Reduced Off-Target Reactivity

Utilize its enhanced hydrolytic stability compared to aryl sulfonyl fluorides to design chemical probes and covalent inhibitors that maintain high target selectivity in complex biological environments. Its stability ensures that the warhead remains intact until it engages the intended protein target, minimizing non-specific labeling and improving assay signal-to-noise. [1][2]

Environmentally Sustainable and Economical Cross-Coupling at Scale

Deploy [1,1'-Biphenyl]-4-yl sulfurofluoridate in large-scale Suzuki-Miyaura reactions to benefit from ligand-free, aqueous conditions at room temperature. This approach reduces solvent costs, eliminates expensive and air-sensitive phosphine ligands, and simplifies purification, offering a greener and more cost-effective alternative to traditional aryl halide or triflate couplings. [1]

PFAS-Free Manufacturing for Regulatory Compliance

Replace aryl triflates in existing amination or cross-coupling workflows to eliminate PFAS from the synthetic route. This proactive substitution is essential for staying ahead of tightening global regulations on fluorinated substances, ensuring uninterrupted production and market access for final products. [1]

Technical Documentation Hub

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